molecular formula C9H12BrN3OS2 B10762038 3-((Furan-2-ylmethyl)imino)-N,N-dimethyl-3H-1,2,4-dithiazol-5-amine hydrobromide

3-((Furan-2-ylmethyl)imino)-N,N-dimethyl-3H-1,2,4-dithiazol-5-amine hydrobromide

Cat. No.: B10762038
M. Wt: 322.3 g/mol
InChI Key: VVZWMEHUXGPOIY-UHFFFAOYSA-N
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Description

NSC622608 is a small-molecule ligand for the V-domain immunoglobulin suppressor of T-cell activation (VISTA). VISTA is an immune checkpoint that affects the ability of T-cells to attack tumors. NSC622608 has been identified as the first small-molecule ligand for VISTA, making it a significant compound in the field of immuno-oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC622608 involves several steps, including the formation of a key intermediate through a series of reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard organic chemistry techniques, including nucleophilic substitution and cyclization reactions .

Industrial Production Methods

Industrial production of NSC622608 would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency in the final product. The use of automated synthesis equipment and continuous flow reactors could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

NSC622608 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated compounds .

Scientific Research Applications

NSC622608 has several scientific research applications, including:

Mechanism of Action

NSC622608 exerts its effects by binding to the VISTA protein, thereby blocking its interaction with its natural ligands. This inhibition of VISTA signaling enhances T-cell activation and proliferation, leading to a more robust immune response against tumors. The molecular targets and pathways involved include the VISTA protein and downstream signaling pathways that regulate T-cell function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NSC622608 is unique in its ability to specifically target the VISTA pathway, which is a relatively novel immune checkpoint in cancer therapy. Unlike other immune checkpoint inhibitors that target more well-known pathways such as PD-1 or CTLA-4, NSC622608 offers a new avenue for enhancing anti-tumor immune responses .

Properties

Molecular Formula

C9H12BrN3OS2

Molecular Weight

322.3 g/mol

IUPAC Name

5-(furan-2-ylmethylimino)-N,N-dimethyl-1,2,4-dithiazol-3-amine;hydrobromide

InChI

InChI=1S/C9H11N3OS2.BrH/c1-12(2)9-11-8(14-15-9)10-6-7-4-3-5-13-7;/h3-5H,6H2,1-2H3;1H

InChI Key

VVZWMEHUXGPOIY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NCC2=CC=CO2)SS1.Br

Origin of Product

United States

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